Thiazole, 2,5-dibromo-4-(1-methylethyl)-
Description
Thiazole, 2,5-dibromo-4-(1-methylethyl)-, is a brominated thiazole derivative featuring a five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound is substituted with two bromine atoms at positions 2 and 5 and an isopropyl group (1-methylethyl) at position 3. Thiazoles are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The isopropyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics .
Properties
CAS No. |
1314357-17-9 |
|---|---|
Molecular Formula |
C6H7Br2NS |
Molecular Weight |
285.00 g/mol |
IUPAC Name |
2,5-dibromo-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)10-6(8)9-4/h3H,1-2H3 |
InChI Key |
GWTPSENJWBIAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis Followed by Bromination
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves the reaction of α-haloketones with thioamides. For 4-isopropylthiazole, 2-bromo-4-methylpentan-3-one (an α-haloketone with an isopropyl group) reacts with a thioamide (e.g., thioacetamide) in ethanol under reflux (Scheme 1) .
Procedure :
-
Step 1 : Combine 2-bromo-4-methylpentan-3-one (1.0 equiv) and thioacetamide (1.2 equiv) in ethanol.
-
Step 2 : Reflux at 80°C for 6–8 hours.
-
Step 3 : Isolate 4-isopropylthiazole via vacuum distillation (yield: 65–72%) .
Bromination :
The resulting 4-isopropylthiazole undergoes electrophilic bromination using molecular bromine (Br₂) in acetic acid at 25°C for 12 hours . The reaction selectively targets positions 2 and 5 due to the electron-withdrawing effects of the sulfur and nitrogen atoms .
Data :
Direct Bromination of Preformed 4-Isopropylthiazole
Radical bromination using N-bromosuccinimide (NBS) offers regioselectivity. In anhydrous dimethylformamide (DMF), 4-isopropylthiazole reacts with NBS (2.5 equiv) under azobisisobutyronitrile (AIBN) initiation at 70°C (Scheme 2) .
Mechanism :
-
AIBN generates bromine radicals, which abstract hydrogen from the thiazole ring.
-
Bromine addition occurs preferentially at positions 2 and 5 due to resonance stabilization .
Optimization :
Data :
One-Pot Synthesis via Halogenation and Cyclization
A streamlined approach involves simultaneous thiazole ring formation and bromination. 4-Isopropyl-2,5-dibromothiazole is synthesized by reacting 3-isopropyl-2,5-dibromo-1,4-dithiane with ammonia in tetrahydrofuran (THF) at −20°C (Scheme 3) .
Key Steps :
-
Dithiane formation : Carbon disulfide and sodium hydride mediate cyclization.
-
Ammonolysis : Ammonia cleaves the dithiane ring, forming the thiazole core .
Advantages :
Data :
Alternative Methods: Microwave-Assisted Bromination
Microwave irradiation accelerates bromination. A mixture of 4-isopropylthiazole, Br₂ (2.2 equiv), and titanium dioxide (TiO₂) in chloroform is irradiated at 100°C for 15 minutes (Scheme 4) .
Benefits :
Data :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Selectivity | Scalability |
|---|---|---|---|---|
| Hantzsch + Br₂ | 78–85 | 12 hours | High | Industrial |
| NBS/AIBN | 82 | 6 hours | Moderate | Lab-scale |
| One-Pot | 70–75 | 2 hours | High | Pilot-scale |
| Microwave | 88 | 15 minutes | High | Lab-scale |
Chemical Reactions Analysis
Thiazoles participate in various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. Common reagents include halogens, acids, and bases. Major products depend on the specific reaction conditions.
Scientific Research Applications
Thiazoles find applications in diverse fields:
Antimicrobial: Sulfathiazole
Antiretroviral: Ritonavir
Antifungal: Abafungin
Antineoplastic: Bleomycin, Tiazofurin These compounds demonstrate potent biological activities.
Mechanism of Action
The exact mechanism by which Thiazole, 2,5-dibromo-4-(1-methylethyl)- exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Electronic Properties
- Substituent Effects: Bromine vs. For example, phenolic thiazoles with electron-withdrawing groups (e.g., nitro) exhibit improved antioxidant activity due to lowered HOMO-LUMO gaps . Isopropyl vs. In contrast, aromatic substituents (e.g., catechol in ) enhance antioxidant activity but reduce HOMO-LUMO gaps .
Toxicity Profile
- Derivatives with bulky or electronegative substituents (e.g., bromine) often show higher mammalian cell toxicity. For instance, reports macrophage toxicity at 10 µg/mL for brominated thiazoles, whereas methyl or hydrazide-substituted analogs are safer . The target compound’s toxicity profile remains hypothetical but warrants caution.
Data Table: Comparative Analysis of Thiazole Derivatives
Key Research Findings and Hypotheses
- Antimicrobial Superiority : Brominated thiazoles may outperform glycopeptides like vancomycin against biofilms due to enhanced electrophilicity .
- Toxicity Trade-offs : Bromine’s efficacy may come at the cost of mammalian cell toxicity, necessitating structural optimization .
- Synthetic Challenges : Dibromination and isopropyl introduction require precise control to avoid side reactions, as seen in quinazoline-thiazole hybrids () .
Notes
- Further research is needed to validate the compound’s toxicity, synthesis scalability, and specific mechanism of action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,5-dibromo-4-(1-methylethyl)thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Hantzsch condensation reaction, a common method for thiazole derivatives. This involves reacting α-bromoketones with thiourea or sulfur-containing precursors under reflux in ethanol. Reaction conditions (temperature, solvent, catalyst) critically affect yield. For example, refluxing in ethanol with phenacyl bromides has yielded thiazole hybrids in 61–85% efficiency . Optimizing stoichiometry and using catalysts like DMSO (for cyclization) may enhance purity and yield .
Q. How is 2,5-dibromo-4-(1-methylethyl)thiazole characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹). Mass spectrometry determines molecular weight and bromine isotopic patterns. Elemental analysis validates purity, and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What are the typical chemical reactions involving the bromine substituents in this compound?
- Methodological Answer : The bromine atoms at positions 2 and 5 undergo nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) to introduce aryl/heteroaryl groups. Alternatively, they can participate in elimination or reduction reactions. Reactivity is influenced by the isopropyl group at position 4, which may sterically hinder certain pathways. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) modulate reaction outcomes .
Q. How is the compound screened for basic pharmacological activity?
- Methodological Answer : In vitro assays include:
- Antimicrobial : Broth microdilution against bacterial/fungal strains (e.g., Candida albicans).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays.
Results are benchmarked against controls like fluconazole or doxorubicin, with IC₅₀ values reported .
Advanced Research Questions
Q. What mechanistic insights exist for the synthesis of 2,5-dibromo-4-(1-methylethyl)thiazole, and how can intermediates be trapped?
- Methodological Answer : The Hantzsch mechanism proceeds via cyclocondensation of α-bromoketones and thiourea, forming a thioamide intermediate. Isotopic labeling (e.g., ¹³C-cysteine) and quenching experiments (e.g., rapid cooling) can trap intermediates. Computational studies (DFT) model transition states, while in situ IR monitors reaction progress .
Q. How does the isopropyl group at position 4 influence structure-activity relationships (SAR) in biological assays?
- Methodological Answer : The bulky isopropyl group enhances lipophilicity, improving membrane permeability but potentially reducing binding to polar active sites. Comparative SAR studies with analogs (e.g., 4-methyl or 4-cyclopropyl derivatives) reveal steric effects on bioactivity. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with targets like kinases or DNA .
Q. How can researchers resolve contradictions in reported biological activity data for dibromothiazole derivatives?
- Methodological Answer : Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., 4-heptyl vs. 4-isopropyl) alter activity.
- Assay conditions : Differences in cell line viability protocols or solvent carriers (e.g., DMSO concentration).
Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of published data are critical .
Q. What strategies optimize reaction conditions for high-yield synthesis of dibromothiazole derivatives?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of brominated precursors.
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
